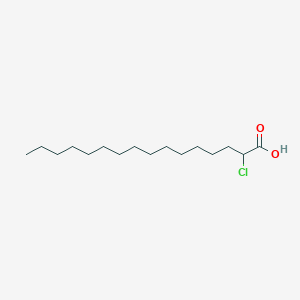

2-chlorohexadecanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUHRSWFMWRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454792 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-92-1 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of 2-Chlorohexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid with significant implications in inflammatory processes and cellular signaling. This document details its physicochemical characteristics, biological functions, and the molecular pathways it modulates, offering valuable insights for researchers in lipid biology and drug development.

Physicochemical Properties

This compound, also known as 2-chloropalmitic acid, is a monochlorinated derivative of palmitic acid.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₁ClO₂ | [1][2] |

| Molecular Weight | 290.9 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 19117-92-1 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| XLogP3 | 7.7 | [2] |

Biological Activity and Significance

This compound is an inflammatory lipid mediator produced endogenously.[3] It is formed from the oxidation of 2-chlorohexadecanal (2-ClHDA), which itself is generated from the attack of reactive chlorinating species, such as hypochlorous acid (HOCl) produced by myeloperoxidase (MPO), on plasmalogens.[4][5] This process is particularly relevant in the context of leukocyte activation during an inflammatory response.[4][5]

Key biological activities of this compound include:

-

Induction of COX-2 Expression: 2-ClHA has been shown to increase the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells (HCAECs).[4][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[4]

-

Interference with Protein Palmitoylation: As a fatty acid analogue, 2-ClHA can interfere with protein palmitoylation, a crucial post-translational lipid modification that affects protein trafficking, stability, and function.[3]

-

Induction of Endoplasmic Reticulum (ER) Stress: Treatment of human brain microvascular endothelial cells (hCMEC/D3) with 2-ClHA induces markers of ER stress, including the phosphorylation of eIF2α and increased expression of ATF4.[3] It also leads to a reduction in ER ATP content.[3]

-

Mitochondrial Dysfunction: 2-ClHA disrupts the mitochondrial membrane potential and induces the cleavage of procaspase-3 and PARP, indicative of apoptosis.[3]

-

Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 µM, 2-ClHA induces neutrophil extracellular trap (NET) formation (NETosis) in human neutrophils.[1][7] This involves the release of DNA, colocalization of MPO with extracellular DNA, and the trapping of bacteria like E. coli.[1][7]

-

Induction of Apoptosis: In THP-1 cells and primary human monocytes, 2-ClHA (10-50 µM) induces apoptosis, associated with increased caspase-3 activity.[1]

-

Weibel-Palade Body Mobilization: 2-ClHA can induce the mobilization of Weibel-Palade bodies in HCAECs, leading to the release of P-selectin, von Willebrand factor, and angiopoietin-2, which in turn promotes neutrophil and platelet adherence.[1]

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

One of the primary pathways implicated in the inflammatory response to 2-ClHA is the NF-κB signaling pathway . The human COX-2 promoter contains a binding site for NF-κB, a critical transcription factor for inflammatory gene expression.[4] The degradation of IκB, an inhibitor of NF-κB, suggests the involvement of this pathway in 2-ClHDA-induced COX-2 expression, and by extension, likely plays a role in the effects of its metabolite, 2-ClHA.[4]

Furthermore, 2-ClHA induces ER stress-mediated apoptosis . This pathway is initiated by the accumulation of unfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR).

Experimental Protocols

4.1. Synthesis of this compound

While not explicitly detailed for the C16 chain in the provided results, a general synthetic route for α-chloro fatty acids can be inferred from similar syntheses. A common method is the Hell-Volhard-Zelinsky reaction, which involves the halogenation of a carboxylic acid at the alpha carbon.

A more modern approach might involve the following conceptual steps:

-

Activation of Hexadecanoic Acid: Convert hexadecanoic acid to its acyl chloride or other activated form.

-

α-Chlorination: React the activated hexadecanoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst.

-

Hydrolysis and Purification: Hydrolyze the resulting 2-chlorohexadecanoyl chloride to yield this compound, followed by purification using techniques like recrystallization or chromatography.

4.2. In Vitro Treatment of Endothelial Cells

-

Cell Culture: Human coronary artery endothelial cells (HCAEC) or human brain microvascular endothelial cells (hCMEC/D3) are cultured in appropriate media until they reach a suitable confluency.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted in the cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, or 50 µM).[1][3] The cells are then incubated with the 2-ClHA-containing medium for specified time points (e.g., 4, 6, 8, or 20 hours).[3][4][6]

-

Analysis: Following treatment, cells can be harvested for various downstream analyses.

4.3. Western Blotting for COX-2 Expression

-

Protein Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.4. Quantitative PCR for COX-2 mRNA

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for quantitative real-time PCR (qPCR) with primers specific for the COX-2 gene and a suitable housekeeping gene for normalization. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.[4]

4.5. Measurement of ER ATP Content

-

Transfection: Cells (e.g., hCMEC/D3) are transfected with a FRET-based ER-localized ATP biosensor (ERAT).

-

Treatment: The transfected cells are then treated with 2-ClHA (e.g., 25 µM for 30 minutes).[3]

-

FRET Imaging: The Förster resonance energy transfer (FRET) ratio signal is measured using fluorescence microscopy. A decrease in the FRET ratio indicates a reduction in the ATP concentration within the ER.[3]

Conclusion

This compound is a biologically active lipid mediator with profound effects on cellular processes related to inflammation, ER stress, and apoptosis. Its ability to modulate key signaling pathways such as NF-κB and the unfolded protein response makes it a molecule of significant interest in the study of inflammatory diseases and as a potential target for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for further research into the multifaceted roles of 2-ClHA in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C16H31ClO2 | CID 11087559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro Palmitic Acid | CAS#:19117-92-1 | Chemsrc [chemsrc.com]

- 4. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-chloro-Palmitic-Acid, 1MG | Labscoop [labscoop.com]

The Biological Activity of 2-Chlorohexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, particularly during inflammatory responses. Emerging research has highlighted its role as a bioactive lipid mediator involved in various physiological and pathological processes. This technical guide provides a comprehensive overview of the known biological activities of 2-ClHA, with a focus on its pro-inflammatory effects, induction of specialized cell death pathways, and potential implications in disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Biological Activities of this compound

Current research indicates that 2-ClHA exhibits several key biological activities, primarily centered around inflammation and cell signaling. These include the induction of cyclooxygenase-2 (COX-2) expression, the formation of neutrophil extracellular traps (NETs), and the induction of apoptosis in monocytic cells.

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological effects of this compound.

Table 1: Induction of COX-2 Expression in Human Coronary Artery Endothelial Cells (HCAECs)

| Parameter | Treatment | Time Point | Result | Citation |

| COX-2 mRNA Expression | 50 µM 2-ClHA | 2 hours | ~2-fold increase | [1] |

| 8 hours | Sustained elevation | [1] | ||

| COX-2 Protein Expression | 50 µM 2-ClHA | 8 hours | Increased expression | [1][2] |

| 20 hours | Returned to baseline | [1] |

Table 2: Induction of Neutrophil Extracellular Trap (NET) Formation in Human Neutrophils

| Parameter | Concentration of 2-ClHA | Time Point | Observation | Citation |

| Extracellular DNA (ecDNA) Release | 10 µM | 0-4 hours | Time-dependent increase, similar to PMA (a known NET inducer) | [2] |

| Bacterial Trapping | 10 µM | 3 hours (pre-incubation) | Effective trapping of E. coli | [2] |

Table 3: Induction of Apoptosis in Human Monocytic Cells (THP-1)

| Parameter | Concentration of 2-ClHA | Observation | Citation |

| Apoptosis Induction | 10-50 µM | Induces apoptosis | [2] |

| Caspase-3 Activity | 10-50 µM | Increased activity | [2] |

Signaling Pathways and Mechanisms

2-ClHA exerts its biological effects through the modulation of specific signaling pathways.

COX-2 Induction via NF-κB Signaling

In human coronary artery endothelial cells, the induction of COX-2 by 2-ClHA is linked to the nuclear factor-kappa B (NF-κB) signaling pathway. While the precise upstream events are not fully elucidated for 2-ClHA, its precursor, 2-chlorohexadecanal (2-ClHDA), has been shown to cause the degradation of IκB, an inhibitor of NF-κB. This allows the NF-κB complex to translocate to the nucleus and activate the transcription of target genes, including PTGS2 (the gene encoding COX-2).[1]

NETosis Induction

The formation of neutrophil extracellular traps (NETs) induced by 2-ClHA is dependent on intracellular calcium and the enzyme peptidylarginine deiminase 4 (PAD4).[2] An increase in intracellular calcium is a known trigger for NETosis, and PAD4 is responsible for the citrullination of histones, a critical step in chromatin decondensation required for NET release.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published literature and may require optimization for specific laboratory conditions.

Protocol 1: Induction and Analysis of COX-2 Expression in HCAECs

Objective: To determine the effect of 2-ClHA on COX-2 protein expression in human coronary artery endothelial cells by Western blot.

Materials:

-

Human Coronary Artery Endothelial Cells (HCAECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound (2-ClHA)

-

Ethanol (vehicle)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-COX-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture HCAECs in EGM-2 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Seed HCAECs in 6-well plates and grow to confluence.

-

Prepare a stock solution of 2-ClHA in ethanol.

-

Dilute the 2-ClHA stock solution in EGM-2 to a final concentration of 50 µM. The final ethanol concentration should not exceed 0.1%.

-

Prepare a vehicle control with the same final concentration of ethanol.

-

Incubate the cells with the treatment or vehicle for 8 and 20 hours.

-

-

Protein Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

References

2-chlorohexadecanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Chlorohexadecanoic Acid

Executive Summary

This compound (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, particularly during leukocyte activation and inflammation. Initially identified as a metabolite of 2-chlorohexadecanal (2-ClHDA), 2-ClHA is not merely a metabolic byproduct but an active signaling molecule. It plays a significant role in modulating vascular endothelial cell function, inducing inflammatory responses, and promoting apoptosis in specific cell types. This document provides a comprehensive overview of the known mechanisms of action of 2-ClHA, supported by experimental data, detailed protocols, and pathway visualizations to serve as a technical guide for researchers and drug development professionals.

Core Mechanisms of Action

The primary mechanism of action of 2-ClHA revolves around its ability to induce cellular stress and inflammatory signaling cascades. Unlike other halogenated fatty acids that are known to directly inhibit enzymes involved in fatty acid oxidation, 2-ClHA's effects are more nuanced, positioning it as a lipid mediator in inflammatory and pathological processes.

Induction of Cyclooxygenase-2 (COX-2) Expression

A principal and well-documented effect of 2-ClHA is the upregulation of COX-2 in human coronary artery endothelial cells (HCAEC). COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]

-

Signaling Pathway: Treatment of HCAECs with 2-ClHA leads to a modest but rapid increase in COX-2 mRNA levels within one hour, which remains sustained for over eight hours.[1][2] This suggests that 2-ClHA activates transcriptional pathways controlling COX-2 expression. While the precise upstream signaling is still under investigation, evidence points towards the involvement of the NF-κB pathway, a central regulator of inflammatory responses.[2] The activation of this pathway ultimately leads to increased COX-2 protein expression and subsequent release of prostaglandins like PGI₂, a significant modulator of vascular function.[1][2]

Caption: 2-ClHA induced COX-2 expression via the NF-κB signaling pathway.

Induction of Apoptosis

2-ClHA is a potent inducer of apoptosis in human monocytes and the monocytic cell line THP-1.[3] This effect is mediated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[3]

-

Mechanism: At concentrations of 10-50 μM, 2-ClHA triggers an increase in intracellular ROS. This oxidative stress leads to ER stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen. The cell responds by activating the unfolded protein response (UPR), and if the stress is prolonged or severe, it initiates apoptotic pathways. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[3]

Caption: Apoptosis induction by 2-ClHA through ROS and ER stress.

Neutrophil and Endothelial Cell Activation

2-ClHA acts as a signaling lipid that activates both neutrophils and endothelial cells, promoting a pro-inflammatory and pro-thrombotic state.

-

Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 μM, 2-ClHA induces NETosis in human neutrophils. This process involves the release of decondensed chromatin (DNA) and granular proteins, such as myeloperoxidase (MPO), which form a web-like structure (NET) that traps pathogens.[3]

-

Weibel-Palade Body Mobilization: In HCAECs, 10 μM 2-ClHA triggers the mobilization of Weibel-Palade bodies. This leads to the release of P-selectin, von Willebrand factor (vWF), and angiopoietin-2, which collectively promote the adherence of neutrophils and platelets to the endothelium.[3]

Quantitative Data Summary

The biological effects of 2-ClHA are dose-dependent. The following tables summarize the key quantitative findings from cited research.

Table 1: Effects of 2-ClHA on Endothelial Cells and Monocytes

| Cell Type | Concentration | Measured Parameter | Observed Effect | Reference |

| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | COX-2 Protein Expression | Increased protein levels after an 8-hour treatment. | [1][3] |

| Human Coronary Artery Endothelial Cells (HCAEC) | 10 µM | Weibel-Palade Body Contents | Increased release of P-selectin, von Willebrand factor, and angiopoietin-2. Increased neutrophil/platelet adherence. | [3] |

| THP-1 Cells & Primary Human Monocytes | 10-50 µM | Apoptosis | Induced apoptosis. | [3] |

| THP-1 Cells | 10-50 µM | Caspase-3 Activity | Increased activity. | [3] |

| Human Neutrophils | 10 µM | Neutrophil Extracellular Traps (NETs) | Induced NET formation, increased DNA release, and colocalization of MPO with extracellular DNA. | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of 2-ClHA.

Cell Culture and Treatment

-

Cell Lines: Human coronary artery endothelial cells (HCAEC) are cultured in appropriate endothelial cell growth medium. THP-1 monocytic cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS).

-

Preparation of 2-ClHA Solution: 2-ClHA is typically dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] For cell treatments, the stock solution is diluted in culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and bioavailability.[4] A vehicle control (medium with solvent and BSA) is always run in parallel.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with the treatment medium containing the desired concentration of 2-ClHA or vehicle control for the specified duration (e.g., 1 to 24 hours).

Caption: General workflow for cell culture treatment with 2-ClHA.

Quantitative PCR (qPCR) for COX-2 mRNA

-

RNA Extraction: Following treatment, total RNA is extracted from HCAECs using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a thermal cycler. The reaction mixture contains the synthesized cDNA, forward and reverse primers specific for the COX-2 gene (PTGS2), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).[1][2]

Western Blotting for COX-2 Protein

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[1]

Caspase-3 Activity Assay

-

Cell Lysis: After treatment, THP-1 cells are harvested and lysed to release intracellular contents.

-

Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA).

-

Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting color or fluorescence is measured using a spectrophotometer or fluorometer.

-

Quantification: The activity is quantified by comparing the signal from treated samples to that of untreated controls.[3]

References

- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

2-Chlorohexadecanoic Acid: A Technical Guide to its Role as an Inflammatory Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-chlorohexadecanoic acid (2-ClHDA), a chlorinated fatty acid implicated as a significant inflammatory lipid mediator. Generated endogenously at sites of inflammation, 2-ClHDA is a product of the reactive chlorinating species produced by myeloperoxidase (MPO) in activated leukocytes. This document details the biosynthesis of 2-ClHDA, its downstream signaling pathways, and its quantifiable effects on various cell types, particularly endothelial cells and neutrophils. Key inflammatory processes mediated by 2-ClHDA, including the induction of cyclooxygenase-2 (COX-2) and the formation of neutrophil extracellular traps (NETs), are discussed. This guide synthesizes current research, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways to support further investigation and potential therapeutic targeting of this novel lipid mediator.

Introduction

Inflammation is a complex biological response involving a multitude of cellular and molecular mediators. Among these, lipids have emerged as critical signaling molecules. This compound (2-ClHDA), also referred to in literature as 2-chloro palimitic acid (2-ClPA) or this compound (2-ClHA), is a chlorinated lipid that is produced endogenously during inflammatory responses.[1] It is formed from the myeloperoxidase (MPO)-mediated attack of reactive chlorinating species on plasmalogens, which are abundant phospholipids in cell membranes.[2][3] Elevated levels of 2-ClHDA and its precursor, 2-chlorohexadecanal (2-ClHDAld), have been identified in activated leukocytes and atherosclerotic plaques, suggesting a direct role in the pathophysiology of inflammatory diseases.[1] This guide explores the multifaceted role of 2-ClHDA as a pro-inflammatory mediator, focusing on its mechanisms of action and the experimental evidence supporting its biological functions.

Biosynthesis and Metabolism

The generation of 2-ClHDA is intrinsically linked to the activation of phagocytic cells like neutrophils.

-

Neutrophil Activation: Upon activation, neutrophils employ the enzyme myeloperoxidase (MPO) as a defense mechanism.[4]

-

HOCl Production: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent reactive chlorinating species.[3]

-

Plasmalogen Attack: HOCl targets the vinyl ether bond of plasmalogens, a class of phospholipids found in cellular membranes, leading to the formation of 2-chloro fatty aldehydes, primarily 2-chlorohexadecanal (2-ClHDAld).[3][4]

-

Metabolic Conversion: 2-ClHDAld is a metabolic intermediate that can be either oxidized or reduced.[4]

Studies in activated human neutrophils show that 2-ClHDAld levels peak around 30 minutes after stimulation, while 2-ClHDA levels steadily increase for over 60 minutes, indicating a clear precursor-product relationship.[4]

Caption: Biosynthesis and metabolism of this compound (2-ClHDA).

Pro-Inflammatory Signaling and Mechanisms of Action

2-ClHDA exerts its pro-inflammatory effects through distinct mechanisms in different cell types, primarily endothelial cells and neutrophils.

Induction of COX-2 in Endothelial Cells

In human coronary artery endothelial cells (HCAEC), both 2-ClHDA and its precursor 2-ClHDAld have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][2]

-

NF-κB Pathway Activation: The induction of COX-2 expression by 2-ClHDAld involves the canonical NF-κB signaling pathway. Treatment of HCAECs with 2-ClHDAld leads to a decrease in the levels of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This suggests that 2-ClHDAld promotes the translocation of NF-κB to the nucleus, where it can initiate the transcription of target genes, including COX-2.[2]

-

Gene and Protein Expression: Treatment with 2-ClHDAld and 2-ClHDA increases both COX-2 mRNA and protein levels.[1]

-

Prostacyclin Release: The upregulation of COX-2 subsequently leads to an increased release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, as measured by its stable metabolite, 6-keto-PGF₁α.[1][2] While PGI₂ often has anti-atherogenic properties, the sustained upregulation of COX-2 is a hallmark of chronic inflammatory conditions like atherosclerosis.[2]

Caption: 2-ClHDA signaling pathway for COX-2 induction in endothelial cells.

Induction of Neutrophil Extracellular Trap (NET) Formation

2-ClHDA is a potent inducer of neutrophil extracellular trap (NET) formation, a process known as NETosis, where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens.[3][5]

-

MPO-Independent Induction: Interestingly, while MPO is required for the initial production of 2-ClHDA's precursor, 2-ClHDA itself can trigger NETosis in neutrophils from MPO-deficient mice, indicating it acts downstream of MPO in the NETosis cascade.[3][5]

-

Mechanism of Action: 2-ClHDA-induced NETosis is dependent on both intracellular calcium and the activity of protein arginine deiminase 4 (PAD4).[3][5] PAD4 is a critical enzyme that catalyzes the citrullination of histones, a key step in chromatin decondensation required for NET formation.

-

Distinct from PMA: Unlike the commonly used NETosis inducer phorbol 12-myristate 13-acetate (PMA), 2-ClHDA initiates NETosis without causing broad neutrophil activation and degranulation.[3][5] This suggests a more specific signaling pathway.

-

Functional Consequence: The NETs induced by 2-ClHDA are functional and capable of trapping bacteria, such as E. coli.[5][6]

Caption: Logical workflow of 2-ClHDA-induced NETosis in neutrophils.

Quantitative Data Summary

The biological activities of 2-ClHDA and its related metabolites are concentration-dependent. The following tables summarize the key quantitative findings from published studies.

Table 1: Effects of 2-ClHDA and Related Compounds on Endothelial Cells

| Compound | Concentration | Cell Type | Time | Effect | Reference |

|---|---|---|---|---|---|

| 2-ClHDAld | 25-100 µM | HCAEC | 8 h, 20 h | Increased COX-2 protein expression | [1][2] |

| 2-ClHDAld | 25-100 µM | HCAEC | 8 h | Increased COX-2 mRNA expression | [1][2] |

| 2-ClHDAld | Not specified | HCAEC | Not specified | Significant increase in 6-keto-PGF₁α (PGI₂) release | [1][2] |

| 2-ClHDA | 50 µM | HCAEC | 8 h | Increased COX-2 protein expression | [1][6] |

| 2-ClHDA | 10 µM | HCAEC | Not specified | Increased P-selectin, vWF, and angiopoietin-2 production | [6] |

| 2-ClHOH | Not specified | HCAEC | Not specified | No significant effect on COX-2 expression |[1][2] |

Table 2: Effects of 2-ClHDA on Neutrophils and Monocytes

| Compound | Concentration | Cell Type | Effect | Reference |

|---|---|---|---|---|

| 2-ClHDA | 10 µM | Human Neutrophils | Induces NETosis (DNA release, MPO-DNA colocalization) | [6] |

| 2-ClHDA | 10 µM | Human Neutrophils | NETs effectively trap E. coli | [5][6] |

| 2-ClHDA | 10-50 µM | THP-1 cells, Human Monocytes | Induces apoptosis | [6] |

| 2-ClHDA | 10-50 µM | THP-1 cells | Increases caspase-3 activity |[6] |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the inflammatory effects of 2-ClHDA.

Cell Culture and Treatment

-

Human Coronary Artery Endothelial Cells (HCAEC):

-

Culture: HCAECs are typically cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 6-well for protein/RNA, 96-well for ELISAs). Once confluent, the growth medium is replaced with a basal medium containing a lower serum concentration. 2-ClHDA or other lipids, typically dissolved in ethanol or DMSO, are added to the medium at the final desired concentrations. A vehicle control (e.g., 0.1% ethanol) is run in parallel.[5]

-

-

Human Neutrophil Isolation:

-

Method: Neutrophils are isolated from fresh human peripheral blood collected from healthy donors using density gradient centrifugation (e.g., using Polymorphprep™ or a Ficoll-Paque gradient followed by dextran sedimentation) to separate polymorphonuclear cells from mononuclear cells and red blood cells.

-

Purity: Purity is typically assessed by cytospin and staining, and should be >95%. Cells are resuspended in a suitable buffer like HBSS for immediate use.

-

Analysis of COX-2 Expression

-

Quantitative PCR (qPCR):

-

RNA Extraction: Total RNA is extracted from treated and control HCAECs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with a SYBR Green-based master mix and primers specific for the COX-2 gene (PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Relative gene expression is calculated using the ΔΔCt method.[1]

-

-

Western Blotting:

-

Protein Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for COX-2. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

-

Measurement of NETosis

-

Extracellular DNA (ecDNA) Quantification:

-

Assay Setup: Isolated neutrophils are seeded in a black-walled 96-well plate.

-

Reagent Addition: A cell-impermeant DNA dye, such as Sytox Green, is added to the wells. This dye fluoresces upon binding to DNA but cannot enter live cells.

-

Treatment: Cells are treated with 2-ClHDA (e.g., 10 µM), a positive control (e.g., PMA), or a vehicle control.[5]

-

Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically over several hours using a plate reader. An increase in fluorescence indicates the release of ecDNA during NETosis.[5]

-

-

Immunofluorescence Microscopy:

-

Cell Plating and Treatment: Neutrophils are allowed to adhere to poly-L-lysine-coated coverslips and are then treated as described above.

-

Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and blocked. They are then stained with primary antibodies against MPO or citrullinated histone H3 (CitH3), followed by fluorescently-labeled secondary antibodies. A DNA counterstain (e.g., DAPI or Hoechst) is also used.

-

Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope to visualize the characteristic web-like structures of NETs and the colocalization of DNA with MPO and citrullinated histones.[3]

-

Conclusion and Future Directions

This compound is a definitive pro-inflammatory lipid mediator generated at the nexus of oxidative stress and lipid metabolism. Its ability to induce COX-2 in the vasculature and trigger NETosis in neutrophils places it as a key player in the amplification of inflammatory responses in diseases such as atherosclerosis and viral infections.[2][4] The distinct signaling pathways it activates, separate from classical activators like PMA, highlight its unique role in immunomodulation.

For drug development professionals, the enzymes involved in the biosynthesis of 2-ClHDA, such as myeloperoxidase and fatty aldehyde dehydrogenase, represent potential therapeutic targets. Inhibiting the production of this chlorinated lipid could offer a novel strategy to mitigate chronic inflammation. Further research is warranted to fully elucidate the receptors and upstream signaling events initiated by 2-ClHDA, explore its role in other inflammatory cell types, and validate its significance in various human diseases through clinical studies.

References

- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chlorofatty acids: lipid mediators of neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide: 2-Chlorohexadecanoic Acid and Mitochondrial Dysfunction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously during inflammation through the action of myeloperoxidase on plasmalogens.[1][2] Emerging research indicates that 2-ClHA is a potent lipotoxic molecule that can induce significant cellular stress and mitochondrial dysfunction, particularly in endothelial cells.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which 2-ClHA impacts mitochondrial function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. Understanding these interactions is critical for researchers investigating inflammation-induced pathologies and for professionals in drug development targeting metabolic and inflammatory diseases.

Introduction: The Origin and Significance of this compound

During inflammatory responses, activated phagocytes such as neutrophils utilize the myeloperoxidase (MPO)-H₂O₂-chloride system to generate hypochlorous acid (HOCl).[1][2] HOCl can react with the endogenous pool of ether phospholipids, specifically plasmalogens, leading to the generation of chlorinated inflammatory mediators.[1][2] One such mediator is 2-chlorohexadecanal (2-ClHDA), which is subsequently oxidized to this compound (2-ClHA).[2][3] Studies have shown that 2-ClHA accumulates in the endoplasmic reticulum (ER) and mitochondria of human brain microvascular endothelial cells (BMVEC), where it exerts its cytotoxic effects.[1][2] This guide focuses on the specific role of 2-ClHA in inducing mitochondrial dysfunction, a key event in its lipotoxic profile.

Mechanism of Action: 2-ClHA's Impact on Mitochondrial Function

2-ClHA disrupts mitochondrial homeostasis through multiple mechanisms, leading to impaired bioenergetics and the initiation of apoptotic pathways. The primary effects observed are the disruption of the mitochondrial respiratory chain and the induction of cellular stress pathways that converge on the mitochondrion.

Key Impacts on Mitochondria:

-

Inhibition of Oxidative Phosphorylation: In airway epithelial cells, 2-ClHA has been shown to inhibit ATP-linked oxygen consumption and reduce the reserve capacity of the electron transport chain.[4][5] This suggests a direct impairment of the cell's ability to produce ATP via oxidative phosphorylation.

-

Respiratory Chain Complex Inhibition: While the precise targets are still under investigation, studies in airway epithelial cells indicate that 2-ClHA does not significantly affect the activity of complexes I, III, or IV.[4][5] However, a notable inhibition of complex II (succinate dehydrogenase) activity was observed, which could contribute to the diminished reserve capacity.[4][5]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The effect of 2-ClHA on mitochondrial membrane potential appears to be cell-type specific. In brain microvascular endothelial cells, 2-ClHA disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptosis pathway.[1][2] Conversely, in airway epithelial cells, 2-ClHA did not alter the membrane potential, suggesting that the observed inhibition of ATP-linked oxygen consumption in these cells may be due to other mechanisms, such as direct enzyme inhibition rather than increased proton leak.[4][5]

-

Induction of Apoptosis: By disrupting mitochondrial function, 2-ClHA triggers programmed cell death. This is evidenced by the cleavage of procaspase-3 and Poly (ADP-ribose) polymerase (PARP) in brain endothelial cells, hallmark events of apoptosis.[1][2] In activated monocytes, 2-ClHA is also known to cause apoptosis through mechanisms involving reactive oxygen species (ROS) production and ER stress.[6]

Quantitative Data Presentation

The following tables summarize the quantitative effects of 2-ClHA and its precursor, 2-ClHDA, as reported in the literature.

Table 1: Effects of 2-ClHA and 2-ClHDA on Gene and Protein Expression

| Compound | Cell Type | Target | Concentration | Time | Effect | Citation |

|---|---|---|---|---|---|---|

| 2-ClHA | Human Coronary Artery Endothelial Cells (HCAEC) | COX-2 mRNA | Not specified | 2-8 h | ~2-fold increase | [3][7] |

| 2-ClHA | HCAEC | COX-2 Protein | Not specified | 8 h | Increase observed | [7] |

| 2-ClHDA | HCAEC | COX-2 mRNA | Not specified | 8 h | ~3-fold increase | [3][7] |

| 2-ClHDA | HCAEC | COX-2 Protein | Not specified | 8 & 20 h | Increase observed | [7] |

| 2-ClHA | HCAEC | P-selectin, vWF, Angiopoietin-2 | 10 µM | Not specified | Increased production |[6] |

Table 2: Effects of 2-ClHA on Cellular and Mitochondrial Functions

| Function Assessed | Cell Type | Concentration | Observation | Citation |

|---|---|---|---|---|

| Apoptosis | THP-1 cells, Human Monocytes | 10-50 µM | Induction of apoptosis | [6] |

| Caspase-3 Activity | THP-1 cells | 10-50 µM | Increased activity | [6] |

| Mitochondrial Membrane Potential | Brain Microvascular Endothelial Cells | Not specified | Disrupted | [1][2] |

| Mitochondrial Membrane Potential | Airway Epithelial Cells | Not specified | No effect | [4] |

| ATP-linked Oxygen Consumption | Airway Epithelial Cells | Not specified | Inhibited | [4][5] |

| Respiratory Reserve Capacity | Airway Epithelial Cells | Not specified | Inhibited | [4][5] |

| Complex II Activity | Airway Epithelial Cells | Not specified | Significantly inhibited | [4][5] |

| Complex I, III, IV Activity | Airway Epithelial Cells | Not specified | Unchanged |[4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental approaches discussed in this guide.

Signaling and Metabolic Pathways

Caption: Formation of 2-ClHA and its induction of cellular stress and mitochondrial dysfunction.

Experimental Workflow for Assessing Mitochondrial Toxicity

Caption: Experimental workflow for investigating 2-ClHA-induced mitochondrial dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess mitochondrial dysfunction. These protocols are synthesized from established guidelines and can be adapted for specific cell types and experimental conditions.[8][9][10][11]

Measurement of Oxygen Consumption Rate (OCR)

Principle: OCR is a direct measure of mitochondrial respiratory activity.[9][12] By using specific inhibitors of the electron transport chain, one can dissect different components of respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[9]

Reagents and Equipment:

-

Cell culture medium

-

Seahorse XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (Complex V inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer (or Clark-type electrode)

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.

-

Port A: Oligomycin (to measure ATP-linked respiration)

-

Port B: FCCP (to measure maximal respiration)

-

Port C: Rotenone & Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)

-

-

Measurement: Place the cell culture plate into the analyzer. The instrument will sequentially inject the inhibitors and measure OCR in real-time.

-

Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the key parameters: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[10][11] JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.[11][13]

Reagents and Equipment:

-

Cells cultured on glass-bottom dishes or microplates

-

JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Treatment: Treat cells with 2-ClHA for the desired time. Include a vehicle control and a positive control (FCCP, added 10 minutes before measurement).

-

Dye Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS. Incubate the cells with JC-1 staining solution (typically 1-10 µM in medium) for 15-30 minutes at 37°C.

-

Washing: Discard the staining solution and wash the cells gently two to three times with warm PBS or HBSS to remove excess dye.

-

Imaging/Measurement: Immediately acquire images using a fluorescence microscope with filters for green (monomers, ~529 nm emission) and red (aggregates, ~590 nm emission) fluorescence.[14] Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity.

-

Data Analysis: For microscopy, observe the shift from red to green fluorescence in treated cells compared to controls. For quantitative analysis, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[14]

Conclusion and Future Directions

This compound is a biologically active lipid mediator that directly contributes to cellular pathology by inducing mitochondrial dysfunction. Its effects include the inhibition of the electron transport chain, specifically targeting complex II, disruption of the mitochondrial membrane potential in certain cell types, and the subsequent activation of apoptotic pathways.[1][4][5] These mitochondrial effects are intertwined with ER stress and pro-inflammatory signaling, creating a potent lipotoxic cascade.[1][2]

For researchers, these findings highlight a crucial link between inflammation-driven lipid modification and metabolic dysfunction. For drug development professionals, the pathways affected by 2-ClHA may represent novel therapeutic targets for diseases characterized by chronic inflammation and associated endothelial damage. Future research should focus on elucidating the precise molecular binding targets of 2-ClHA within the mitochondrion and exploring whether pharmacological interventions can mitigate its detrimental effects on cellular bioenergetics.

References

- 1. This compound induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro and 2-Bromopalmitic Acids inhibit mitochondrial Function in Airway epithelial cells [cebs.niehs.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chlorohexadecanoic Acid-Induced COX-2 Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, a process heightened during inflammation. Emerging research has identified 2-ClHA as a bioactive lipid that can modulate cellular inflammatory responses. A key aspect of this modulation is its ability to induce the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] This technical guide provides a comprehensive overview of the mechanisms and experimental data surrounding the induction of COX-2 by 2-ClHA, with a focus on human coronary artery endothelial cells (HCAEC).[1]

Quantitative Data on COX-2 Induction by this compound

The induction of COX-2 expression by 2-ClHA in HCAEC has been quantified at both the mRNA and protein levels. The following tables summarize the key findings from in vitro studies.

Table 1: Effect of this compound on COX-2 mRNA Expression in HCAEC

| Treatment (50 µM) | Time (hours) | Fold Increase in COX-2 mRNA (vs. Vehicle) |

| 2-ClHA | 1 | Modest Increase[1][2] |

| 2-ClHA | 2 | ~2.0[1] |

| 2-ClHA | 8 | ~2.0 (sustained)[1] |

Table 2: Effect of this compound on COX-2 Protein Expression in HCAEC

| Treatment (50 µM) | Time (hours) | Observation |

| 2-ClHA | 8 | Increased COX-2 Protein Expression[1][2] |

Signaling Pathways in 2-ClHA-Induced COX-2 Expression

The induction of COX-2 by 2-ClHA involves the activation of specific intracellular signaling cascades that converge on the regulation of the PTGS2 gene (the gene encoding COX-2). While the complete pathway is still under investigation, current evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway and potentially other transcription factors.

It is noteworthy that for the precursor molecule, 2-chlorohexadecanal (2-ClHDA), COX-2 mRNA elevation precedes the degradation of IκB, the inhibitor of NF-κB, suggesting that signaling pathways in addition to the canonical NF-κB pathway are important.[1] While 2-ClHDA has been shown to decrease IκB levels, 2-ClHA did not cause a significant decrease, indicating a potentially distinct signaling mechanism for the acid form.[1] Studies on other saturated fatty acids have demonstrated the involvement of both p38 MAPK and NF-κB in inducing COX-2 expression.[3] Furthermore, the precursor, 2-ClHDA, has been shown to activate the MAPK pathway, including JNK and p38, in brain microvascular endothelial cells.[4]

Based on this, a putative signaling pathway for 2-ClHA-induced COX-2 expression is proposed below.

Caption: Putative MAPK signaling pathway for 2-ClHA-induced COX-2 expression.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to elucidate the effects of 2-ClHA on COX-2 expression.

Endothelial Cell Culture and Treatment

This protocol describes the maintenance of Human Coronary Artery Endothelial Cells (HCAEC) and their treatment with 2-ClHA.

References

- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Chlorohexadecanoic Acid: A Novel Inductor of Apoptosis in Monocytic Cells via Oxidative and Endoplasmic Reticulum Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid, is a stable metabolite of 2-chlorohexadecanal, which is produced when myeloperoxidase-derived hypochlorous acid targets plasmalogens in activated monocytes. Emerging research has identified 2-ClHA as a bioactive lipid that accumulates in activated human monocytes and can trigger programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with 2-ClHA-induced apoptosis, with a focus on its effects on monocytic cell lines.

Mechanism of Action: A Dual Threat of ROS and ER Stress

The primary mechanism by which this compound induces apoptosis is through the simultaneous induction of reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress. This dual-pronged assault overwhelms the cell's protective mechanisms, leading to the activation of the apoptotic cascade.

Reactive Oxygen Species (ROS) Production

Treatment of monocytic cells with 2-ClHA leads to a significant increase in intracellular ROS. This oxidative stress is a key initiator of the apoptotic process. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling.

Endoplasmic Reticulum (ER) Stress

Concurrent with ROS production, 2-ClHA induces ER stress. The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER, a condition exacerbated by oxidative stress, triggers the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or severe ER stress activates pro-apoptotic pathways. A key mediator in this process is the transcription factor C/EBP homologous protein (CHOP), which is upregulated in response to ER stress and plays a pivotal role in initiating apoptosis.

Quantitative Analysis of 2-ClHA-Induced Apoptosis

Studies have demonstrated that 2-ClHA induces apoptosis in a dose-dependent manner in both the human monocytic cell line THP-1 and in primary human monocytes.

| Cell Line | 2-ClHA Concentration (µM) | Apoptotic Effect | Method of Detection |

| THP-1 | 10 - 50 | Significant increase in apoptosis | Annexin V/Propidium Iodide Staining |

| Primary Human Monocytes | 10 - 50 | Significant increase in apoptosis | Annexin V/Propidium Iodide Staining |

| RAW 264.7 (Mouse Macrophages) | 10 - 50 | Significant increase in apoptosis | TUNEL Staining |

| THP-1 | 10 - 50 | Increased Caspase-3 activity | Caspase-3 Activity Assay |

| THP-1 | 10 - 50 | Cleavage of PARP | Western Blot |

Note: The table summarizes qualitative findings. Specific quantitative data on the percentage of apoptotic cells and fold-increase in caspase activity can be found in the primary literature.

Signaling Pathways in 2-ClHA-Induced Apoptosis

The induction of apoptosis by this compound involves a coordinated signaling cascade originating from both oxidative and ER stress, converging on the activation of executioner caspases.

Experimental Protocols

The following are detailed methodologies for key experiments to assess 2-ClHA-induced apoptosis.

Cell Culture and Treatment

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in culture medium to final concentrations ranging from 10 to 50 µM for treating the cells. Include a vehicle control (medium with the solvent at the same final concentration used for the highest 2-ClHA dose).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

After treatment with 2-ClHA for the desired time, collect both adherent and suspension cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Measurement of Intracellular ROS

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Treat THP-1 cells with 2-ClHA.

-

In the final 30-60 minutes of treatment, load the cells with H2DCFDA.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Western Blot Analysis of ER Stress Markers and Apoptosis Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Lyse 2-ClHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., CHOP, GRP78) and apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caspase-3 Activity Assay

-

Principle: This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.

-

Procedure:

-

Lyse 2-ClHA-treated and control cells.

-

Incubate the cell lysates with the caspase-3 substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify the caspase-3 activity relative to the protein concentration of the lysate.

-

Conclusion

This compound is a physiologically relevant chlorinated lipid that can induce apoptosis in monocytic cells. Its mechanism of action involves the induction of both reactive oxygen species and endoplasmic reticulum stress, leading to the activation of the caspase cascade. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of 2-ClHA in inflammatory diseases and its potential as a therapeutic target. The interplay between lipid metabolism, inflammation, and programmed cell death is a complex and promising area for future research.

An In-depth Technical Guide to 2-Chlorohexadecanoic Acid and its Relation to Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated analog of the ubiquitous saturated fatty acid, palmitic acid (PA). While structurally similar, the substitution of a chlorine atom at the alpha-position of the fatty acid chain imparts distinct physicochemical properties and biological activities to 2-ClHA. This document will delve into the synthesis, comparative properties, and key signaling pathways affected by both 2-ClHA and PA. Detailed experimental protocols for the synthesis of 2-ClHA and for critical biological assays are provided to facilitate further research in this area. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the roles of these fatty acids in health and disease.

Introduction

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants.[1] It is a key component of cellular membranes and serves as a major energy source. Beyond its structural and metabolic roles, PA is an important signaling molecule involved in a multitude of cellular processes.[2] Dysregulation of PA metabolism and signaling has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular diseases, and cancer.[2][3]

This compound (2-ClHA) is a halogenated derivative of palmitic acid. It is endogenously produced in neutrophils through a myeloperoxidase (MPO)-dependent mechanism.[4] Emerging evidence suggests that 2-ClHA is not merely an inert metabolite but rather an active signaling molecule involved in inflammatory processes. For instance, 2-ClHA has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and to trigger the formation of neutrophil extracellular traps (NETs), which are involved in the innate immune response.[4][5]

Understanding the similarities and differences between 2-ClHA and PA is crucial for elucidating their respective roles in physiology and pathology. This guide aims to provide a detailed comparison of their properties, outline methods for their study, and describe their impact on key cellular signaling pathways.

Physicochemical Properties

The addition of a chlorine atom to the alpha-carbon of palmitic acid results in notable changes to its physicochemical properties. A summary of these properties for both this compound and palmitic acid is presented in the table below.

| Property | This compound | Palmitic Acid |

| IUPAC Name | This compound | Hexadecanoic acid |

| Synonyms | 2-ClHA, 2-CLPA | C16:0, Cetylic acid |

| Molecular Formula | C₁₆H₃₁ClO₂[6] | C₁₆H₃₂O₂[7] |

| Molecular Weight | 290.9 g/mol [6] | 256.42 g/mol [7] |

| CAS Number | 19117-92-1[6] | 57-10-3[8] |

Experimental Protocols

Synthesis of this compound from Palmitic Acid

This protocol describes the α-chlorination of palmitic acid to synthesize this compound, adapted from general methods for the chlorination of carboxylic acids.[9][10][11]

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Trichloroisocyanuric acid (TCCA)

-

Phosphorus trichloride (PCl₃) (catalyst)

-

Dry, inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Apparatus for reflux with protection from moisture

-

Rotary evaporator

-

Recrystallization solvent (e.g., acetone)

Procedure:

-

Acid Chloride Formation (Catalytic): In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve palmitic acid in a minimal amount of dry, inert solvent. Add a catalytic amount of phosphorus trichloride (PCl₃).

-

Chlorination: While stirring, slowly add trichloroisocyanuric acid (TCCA) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent like acetone to obtain the final product.

Cell Culture Treatment with Fatty Acids

This protocol provides a general procedure for treating cultured cells with this compound or palmitic acid.

Materials:

-

Cultured cells (e.g., endothelial cells, macrophages)

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

This compound or Palmitic acid

-

Sterile phosphate-buffered saline (PBS)

-

Sterile conical tubes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Preparation of Fatty Acid-BSA Complex:

-

Prepare a stock solution of the fatty acid (e.g., 100 mM in ethanol).

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile water).

-

Warm the BSA solution to 37°C.

-

Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA).

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

-

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment:

-

Remove the existing culture medium.

-

Wash the cells once with sterile PBS.

-

Add fresh culture medium containing the desired final concentration of the fatty acid-BSA complex. Include a vehicle control (medium with BSA only).

-

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a 5% CO₂ incubator.

-

Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as protein extraction for Western blotting or RNA isolation for qPCR.

Western Blot Analysis for COX-2 Expression

This protocol outlines the procedure for detecting COX-2 protein expression in cell lysates by Western blotting.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against COX-2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets on ice using an appropriate lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.[12]

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[2]

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes a method to induce and visualize NET formation in isolated neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) or this compound

-

DNA-binding dye (e.g., Sytox Green or DAPI)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

-

Cell Seeding: Seed the isolated neutrophils onto glass coverslips in a 24-well plate at a density of approximately 2 x 10⁵ cells per well in RPMI 1640 medium. Allow the cells to adhere for 1 hour at 37°C.

-

Stimulation:

-

Treat the cells with a NET-inducing agent. For a positive control, use PMA (e.g., 25-100 nM).

-

For the experimental condition, treat the cells with this compound at the desired concentration.

-

Include an unstimulated control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Staining and Fixation:

-

Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells to stain the extracellular DNA of the NETs.

-

Alternatively, fix the cells with 4% paraformaldehyde and then stain with a DNA dye like DAPI, which will stain the nuclei of all cells and the extracellular NETs.

-

-

Visualization: Visualize the coverslips using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA.

Signaling Pathways

This compound and the NF-κB/COX-2 Pathway

This compound has been shown to induce the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. This induction is mediated, at least in part, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] The proposed signaling cascade is as follows: 2-ClHA acts as a stimulus that leads to the degradation of the inhibitory protein IκB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to the promoter region of the COX-2 gene (PTGS2), thereby initiating its transcription and leading to increased COX-2 protein synthesis.[13]

Palmitic Acid and the TLR4/MyD88/NF-κB Pathway

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[14] Upon binding of PA to the TLR4/MD-2 complex, a signaling cascade is initiated through the adaptor protein MyD88.[15] This leads to the activation of downstream kinases, ultimately resulting in the activation of NF-κB and the transcription of various pro-inflammatory genes.[6]

Palmitic Acid and the PI3K/Akt/mTOR Pathway

Palmitic acid has complex effects on the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. In some contexts, particularly in relation to insulin resistance, PA can inhibit the insulin-stimulated activation of this pathway.[16] Chronic exposure to PA can lead to the activation of mTOR, which in turn can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS1), a key upstream activator of PI3K. This creates a negative feedback loop that dampens insulin signaling.

Conclusion

This compound and palmitic acid, while structurally very similar, exhibit distinct biological activities that are of significant interest to the scientific and drug development communities. The introduction of a chlorine atom at the α-position in 2-ClHA appears to enhance its pro-inflammatory signaling potential, particularly through the NF-κB pathway leading to COX-2 expression. In contrast, palmitic acid's signaling roles are more diverse, impacting metabolic and inflammatory pathways through receptors like TLR4 and modulating critical signaling nodes such as PI3K/Akt/mTOR.

The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a practical resource for researchers investigating the nuanced roles of these fatty acids. Further exploration of the mechanisms of action of 2-ClHA and its interplay with the metabolic and signaling networks influenced by palmitic acid will be crucial for understanding their contributions to health and disease, and may unveil new therapeutic targets for a range of inflammatory and metabolic disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]